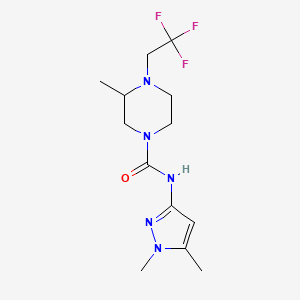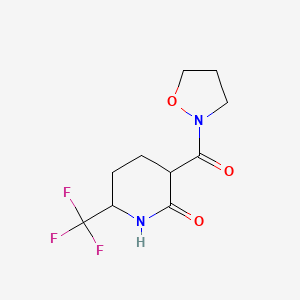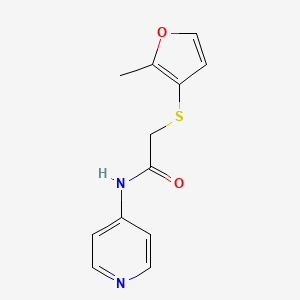![molecular formula C13H19N5O B7632971 N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide, commonly known as CTTH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTTH is a synthetic compound that belongs to the class of bicyclic tetrazoles and has a unique chemical structure that makes it a promising candidate for further research.
作用机制
The mechanism of action of CTTH is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CTTH has been shown to enhance the activity of the GABAB receptor, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CTTH has been shown to have a range of biochemical and physiological effects. CTTH has been shown to enhance GABAB receptor activity, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability. CTTH has also been shown to have analgesic effects, reducing pain perception in animal models. CTTH has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. CTTH has also been shown to have anti-addictive effects, reducing drug-seeking behaviors in animal models.
实验室实验的优点和局限性
CTTH has several advantages for lab experiments. CTTH is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CTTH has also been shown to have low toxicity, making it a safe compound to work with. However, CTTH has some limitations for lab experiments. CTTH is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. CTTH also requires careful optimization of reaction conditions during synthesis to obtain high yields and purity.
未来方向
There are several future directions for research on CTTH. One potential direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in pain management and addiction research. Further research is also needed to fully understand the mechanism of action of CTTH and its full range of effects and potential side effects. Additionally, further optimization of the synthesis process is needed to improve yields and purity.
合成方法
The synthesis of CTTH involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the bicyclic hexane ring, which is achieved through a Diels-Alder reaction. The second step involves the introduction of the tetrazole ring, which is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of the carboxamide group, which is achieved through a coupling reaction. The synthesis of CTTH is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
CTTH has shown promising results in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. CTTH has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CTTH has also been shown to have potential applications in pain management and addiction research.
属性
IUPAC Name |
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c19-13(12-9-2-1-3-10(9)12)14-6-11-15-16-17-18(11)7-8-4-5-8/h8-10,12H,1-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFFYRIVYMMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NCC3=NN=NN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)